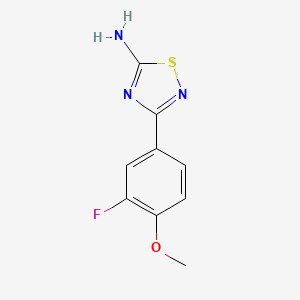

3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine

Overview

Description

Synthesis Analysis

A new series of 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety of pharmacological significance has been synthesized through a multistep reaction . The structures of the newly synthesized compounds were characterized by spectroscopic methods .Molecular Structure Analysis

The molecular structure of similar compounds like “3-Fluoro-4-methoxyphenylboronic acid” has been analyzed and is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The compound “(3-Fluoro-4-methoxyphenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “3-Fluoro-4-methoxyphenylboronic acid” have been analyzed. It has a density of 1.3±0.1 g/cm³, a boiling point of 318.1±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications

Synthesis and Structural Analysis

- A study reported the synthesis of a compound closely related to 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine by reacting 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine and mercaptoacetic acid, revealing insights into its crystal structure and hydrogen bonding patterns (Li-he Yin et al., 2008).

Biological Activities

- The design and synthesis of novel 1,3,4-thiadiazole derivatives, including compounds similar to the target molecule, were explored for their anticancer and antitubercular activities. Some of these compounds showed significant in vitro antitumor activities against breast cancer and normal human cell lines, with promising results against the MDA-MB-231 cell line, highlighting their potential as bioactive molecules (D. Chandra Sekhar et al., 2019).

Antimicrobial Properties

- Schiff bases derived from 1,3,4-thiadiazole compounds, related to the target chemical, demonstrated significant DNA protective ability against oxidative stress and antimicrobial activity against S. epidermidis, suggesting their utility in developing new therapeutic strategies (M. Gür et al., 2020).

Corrosion Inhibition

- Thiadiazole derivatives, including structures similar to this compound, have been synthesized and evaluated as corrosion inhibitors for copper, demonstrating their effectiveness in protecting metal surfaces in acidic environments (Yongming Tang et al., 2009).

Safety and Hazards

The compound “3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

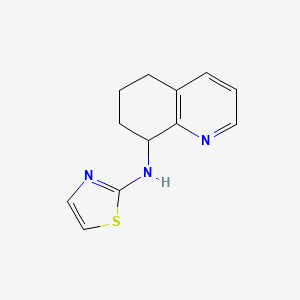

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3OS/c1-14-7-3-2-5(4-6(7)10)8-12-9(11)15-13-8/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXCKQPMQSOIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NSC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B1444016.png)

![1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B1444026.png)